molecular formula C14H10ClNO2 B6326003 1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one, 98% CAS No. 720676-82-4

1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one, 98%

Cat. No. B6326003
CAS RN: 720676-82-4
M. Wt: 259.69 g/mol
InChI Key: KJPBVCHLOKEQHE-BQYQJAHWSA-N
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Description

1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one, 98% (hereafter referred to as C2HPP) is a synthetically produced chemical compound with a wide range of applications in the scientific research field. C2HPP is a colorless crystalline solid with a molecular weight of 248.6 g/mol and a melting point of 202-204°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. C2HPP is used in various scientific research applications, including as a reagent in organic synthesis, as a chromogenic substrate for enzymes, and as a ligand for binding proteins.

Scientific Research Applications

C2HPP has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a chromogenic substrate for enzymes, and as a ligand for binding proteins. C2HPP is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. C2HPP is also used in the study of protein-protein interactions, as it can be used to measure the affinity of two proteins for each other.

Mechanism of Action

C2HPP is believed to act as a reversible inhibitor of enzymes. When C2HPP binds to an enzyme, it forms a covalent bond with the enzyme's active site. This forms a complex that prevents the enzyme from catalyzing the reaction. The enzyme is then unable to catalyze the reaction until the C2HPP is removed from the active site.
Biochemical and Physiological Effects
C2HPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in carbohydrate metabolism, fatty acid oxidation, and protein synthesis. C2HPP has also been found to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. Additionally, C2HPP has been found to inhibit the release of certain hormones and neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

C2HPP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to prepare and store. Additionally, C2HPP has a relatively low toxicity and is not known to be carcinogenic. However, C2HPP has some limitations for use in laboratory experiments. It is insoluble in ether and benzene, and it is not very soluble in water. Additionally, C2HPP can be difficult to remove from solutions, and it can be difficult to determine the exact concentration of C2HPP in a solution.

Future Directions

There are several potential future directions for C2HPP research. One potential direction is to further explore its potential as a reagent in organic synthesis. Additionally, further research could be done to explore its potential as a chromogenic substrate for enzymes, and as a ligand for binding proteins. Additionally, further research could be done to explore its potential as an inhibitor of enzymes involved in carbohydrate metabolism, fatty acid oxidation, and protein synthesis. Additionally, further research could be done to explore its potential as an inhibitor of the release of certain hormones and neurotransmitters. Finally, further research could be done to explore its potential as an inhibitor of the growth of certain bacteria, fungi, and viruses.

Synthesis Methods

C2HPP is typically synthesized from 3-chloro-2-hydroxyphenylpropionic acid (hereafter referred to as CHPPA). CHPPA is reacted with pyridine in aqueous solution in the presence of a base, such as sodium hydroxide or potassium carbonate, to produce C2HPP. The reaction is typically carried out at a temperature of 40-50°C and a pH of 8-10. The reaction is typically complete within 2-3 hours.

properties

IUPAC Name

(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-12-6-3-5-11(14(12)18)13(17)8-7-10-4-1-2-9-16-10/h1-9,18H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPBVCHLOKEQHE-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one

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